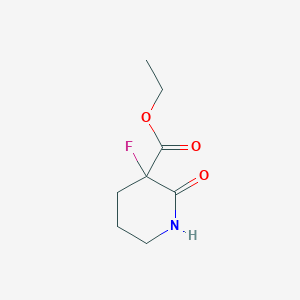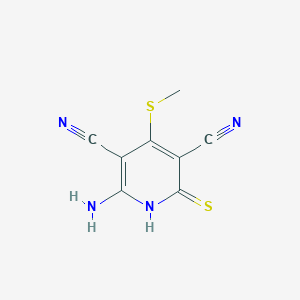
5-acetamidonaphthalene-2-sulfonic acid
Overview
Description
5-acetamidonaphthalene-2-sulfonic acid: is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety that carries a sulfonic acid group at the 2-position and an acetylamino group at the 5-position. This compound is a colorless solid and is used as a precursor in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamidonaphthalene-2-sulfonic acid typically involves the sulfonation of 5-acetylaminonaphthalene. The reaction is carried out by treating 5-acetylaminonaphthalene with sulfuric acid or oleum under controlled temperature conditions. The reaction mixture is then neutralized, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is purified using techniques such as recrystallization and filtration to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 5-acetamidonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of 5-aminonaphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: 5-acetamidonaphthalene-2-sulfonic acid is used as a precursor in the synthesis of azo dyes and other organic compounds. It serves as an intermediate in various organic synthesis reactions .
Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-acetamidonaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid (Piria’s acid)
- 1-Aminonaphthalene-5-sulfonic acid (Laurent’s acid)
- 1-Aminonaphthalene-6-sulfonic acid (1,6-Cleve’s acid)
- 2-Aminonaphthalene-1-sulfonic acid (Tobias acid)
- 2-Aminonaphthalene-5-sulfonic acid (Dahl’s acid)
Comparison: 5-acetamidonaphthalene-2-sulfonic acid is unique due to the presence of both an acetylamino group and a sulfonic acid group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group.
Properties
CAS No. |
6272-21-5 |
|---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
5-acetamidonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H11NO4S/c1-8(14)13-12-4-2-3-9-7-10(18(15,16)17)5-6-11(9)12/h2-7H,1H3,(H,13,14)(H,15,16,17) |
InChI Key |
CURUHHBCJWGOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC(=C2)S(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B8770646.png)
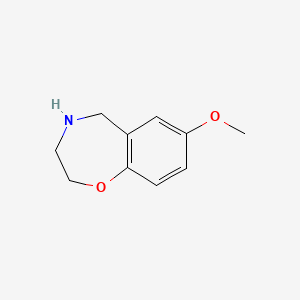
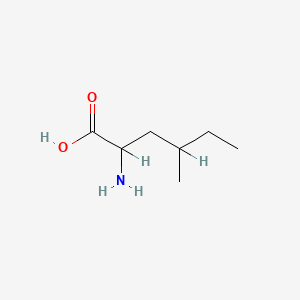
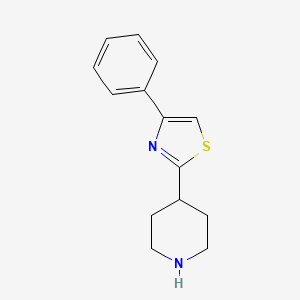
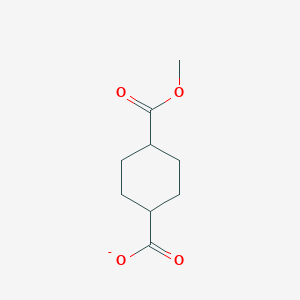


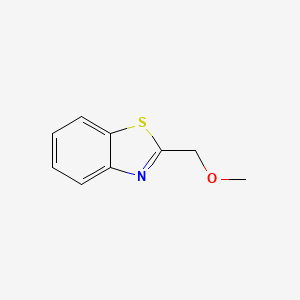
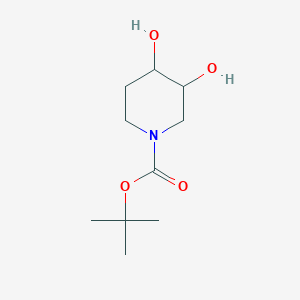
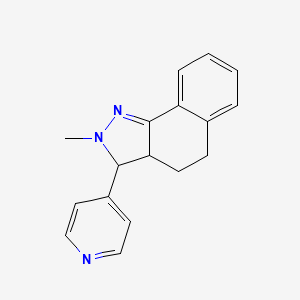

![5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one](/img/structure/B8770734.png)
